molecular formula C14H17N5O3 B5522428 3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B5522428
M. Wt: 303.32 g/mol
InChI Key: KVJVZBVYFIOVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound that incorporates a benzotriazole moiety, a hydroxypropyl group, and an imidazolidine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of benzotriazole with a suitable hydroxypropyl precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The resulting intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. The hydroxypropyl group enhances solubility and bioavailability, while the imidazolidine-dione structure contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its combination of a benzotriazole moiety, hydroxypropyl group, and imidazolidine-dione structure.

Properties

IUPAC Name

3-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-14(2)12(21)18(13(22)15-14)7-9(20)8-19-11-6-4-3-5-10(11)16-17-19/h3-6,9,20H,7-8H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJVZBVYFIOVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3N=N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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